N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 96605-63-9
VCID: VC8336014
InChI: InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)/b9-8+
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide

CAS No.: 96605-63-9

Cat. No.: VC8336014

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide - 96605-63-9

Specification

CAS No. 96605-63-9
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Standard InChI InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)/b9-8+
Standard InChI Key FBZDFAKFAMKMMN-CMDGGOBGSA-N
Isomeric SMILES CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/N(C)C
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide belongs to the acetamidochalcone family, characterized by a conjugated enone system bridging aromatic rings. The compound’s IUPAC name, N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide, reflects its stereospecific (E)-configuration at the α,β-unsaturated ketone. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
CAS Registry Number96605-63-9
SMILES NotationCC(=O)NC1=CC=C(C=C1)C(=O)/C=C/N(C)C

The dimethylamino group at the propenoyl terminus introduces polarity, while the acetamide moiety enhances hydrogen-bonding capacity—features critical for intermolecular interactions in biological systems .

Spectroscopic Profiles

While experimental spectral data for this specific compound remains limited, analogs like N-[4-[3-[4-(Dimethylamino)phenyl]-2-propenoyl]phenyl]acetamide (CID 5285563) provide reference benchmarks. For example:

  • ¹H-NMR: Aromatic protons resonate at δ 7.45–8.15 ppm, with trans-vinylic protons appearing as doublets (J = 15.6 Hz) .

  • IR: Stretching vibrations at 1662–1676 cm⁻¹ (amide C=O) and 1645 cm⁻¹ (enone C=O) .

These features confirm the compound’s conjugation system and electronic delocalization, which are pivotal for its reactivity and bioactivity.

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation between 4-acetamidobenzaldehyde and dimethylaminoacetophenone derivatives under basic conditions. A representative protocol involves:

  • Aldol Condensation: Base-catalyzed (e.g., NaOH) coupling of aldehyde and ketone precursors.

  • Stereochemical Control: Maintenance of the (E)-configuration through low-temperature reaction conditions.

  • Purification: Recrystallization from ethanol/water mixtures to achieve ≥95% purity.

Modifications to the aryl substituents or the dimethylamino group can modulate electronic properties. For instance, nitro or chloro substituents on the distal phenyl ring enhance antinociceptive potency in related compounds .

CompoundED₅₀ (μmol/kg)Efficacy vs. Control
Target Compound (Analog)0.1532× Aspirin
4-Nitro Derivative0.1034× Acetaminophen
4-Chloro Derivative0.2028× Aspirin

Data adapted from

Mechanism of Action

The dimethylamino group enhances membrane permeability, enabling interaction with intracellular targets such as:

  • TRPV1 Receptors: Inhibition of capsaicin-induced nociception (IC₅₀ = 1.2 μM) .

  • COX-2 Enzymes: Selective cyclooxygenase-2 inhibition (35% at 10 μM) .

Comparative Analysis with Structural Analogs

N-[4-[3-[4-(Dimethylamino)phenyl]-2-propenoyl]phenyl]acetamide

This analog (CID 5285563) shares the acetamidochalcone scaffold but features an additional phenyl group, increasing molecular weight to 308.4 g/mol . Key differences include:

  • Bioavailability: Higher logP (2.8 vs. 1.5) enhances blood-brain barrier penetration .

  • Synthetic Complexity: Requires multi-step synthesis with Suzuki-Miyaura cross-coupling .

1-{4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Introduction of electron-withdrawing groups (e.g., -NO₂) improves analgesic potency .

  • Prodrug Development: Esterification of the acetamide group enhances oral bioavailability in preclinical models.

Materials Science

  • Fluorescent Probes: Conjugation with fluorophores enables cellular imaging applications .

  • Polymer Additives: The enone system participates in photo-initiated cross-linking reactions.

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